molecular formula C12H16N2O2 B2356673 [1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol CAS No. 488095-89-2

[1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol

Cat. No.: B2356673
CAS No.: 488095-89-2
M. Wt: 220.272
InChI Key: DYQOJVYLYUWPHY-UHFFFAOYSA-N
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Description

“[1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol” is a chemical compound that contains a benzimidazole moiety . It is a derivative of benzimidazole, a bicyclic molecule composed of a benzene ring and an imidazole ring . The compound is isostructural with naturally occurring nucleotides .

Scientific Research Applications

Catalysis and Chemical Synthesis

Research has demonstrated the utility of benzimidazole derivatives in catalysis and synthesis. For example, a study involving the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y showed its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017). Additionally, the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines highlights the versatility of benzimidazole derivatives in organic synthesis (Sarki et al., 2021).

Organic Electronics and Photonics

Benzimidazole derivatives have been utilized in the development of materials for organic electronics and photonics. For instance, research on oligobenzimidazoles has delved into their electrochemical, electrical, optical, thermal, and rectification properties, showcasing their potential in various applications including optoelectronics and molecular electronics (Anand & Muthusamy, 2018).

Chemical Sensing and Detection

Benzimidazole conjugates have also been explored for their application in chemical sensing and detection. A study highlighted the use of a benzimidazole conjugate of 1,1'-thiobis(2-naphthol) as a switch-on fluorescence receptor for Ag+ in aqueous methanolic solution, demonstrating the utility of benzimidazole derivatives in the detection of metal ions and amino acids (Dessingou et al., 2012).

Antimicrobial Research

Benzimidazole derivatives have been synthesized and tested for their antimicrobial activity, indicating their potential use in developing new antimicrobial agents. A study focusing on the synthesis and antimicrobial activity of new pyridine derivatives incorporating benzimidazole moieties provided insights into the structural requirements for effective antimicrobial agents (Patel et al., 2011).

Future Directions

Benzimidazoles, including “[1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol”, have a promising future in medicinal chemistry due to their broad spectrum of biological activities . They can be utilized in various fields such as optical sensors for bioimaging and in photovoltaics .

Properties

IUPAC Name

[1-(2-ethoxyethyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-16-8-7-14-11-6-4-3-5-10(11)13-12(14)9-15/h3-6,15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQOJVYLYUWPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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